molecular formula C11H16BrNO2 B2890067 N-(4-Bromobenzyl)-2,2-dimethoxyethanamine CAS No. 1036378-89-8

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine

Cat. No.: B2890067
CAS No.: 1036378-89-8
M. Wt: 274.158
InChI Key: IEMKXFLENZAFAZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties N-(4-Bromobenzyl)-2,2-dimethoxyethanamine (CAS: 1036378-89-8) is a brominated aromatic amine with the molecular formula C₁₁H₁₆BrNO₂ and a molecular weight of 274.15 g/mol . The compound features a 4-bromobenzyl group attached to a 2,2-dimethoxyethylamine backbone. It is primarily used as a laboratory chemical and in the synthesis of other compounds .

Hazard Profile
According to its Safety Data Sheet (SDS), it is classified as:

  • Acute toxicity (Category 4, H302): Harmful if swallowed.
  • Skin irritation (Category 2, H315) and serious eye irritation (Category 2A, H319).
  • Respiratory tract irritation (H335) .
    Precautionary measures include avoiding inhalation of dust and using personal protective equipment (PPE) such as gloves and eye protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromobenzyl)-2,2-dimethoxyethanamine typically involves the reaction of 4-bromobenzyl bromide with 2,2-dimethoxyethanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Scientific Research Applications

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(4-Bromobenzyl)-2,2-dimethoxyethanamine, differing in substituents, toxicity, and applications:

N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine

  • Applications: Studied for its role in benzimidazole-based pharmaceuticals, which are known for antimicrobial and anticancer properties .
  • Key Difference: The benzimidazole moiety may increase binding affinity to biological targets compared to the dimethoxyethylamine group in the parent compound.

2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25B-NBOMe)

  • Structure: A phenethylamine derivative with methoxy and bromo substituents.
  • Hazards: Classified as a psychoactive substance with high toxicity; associated with severe neurological effects .
  • Key Difference: The NBOMe series exhibits potent serotonin receptor agonism, unlike this compound, which lacks documented psychoactive properties .

N-(4-Bromobenzyl)ethanamine

  • Structure: Simpler analog lacking the dimethoxy groups.
  • Molecular Weight: 214.10 g/mol (vs. 274.15 g/mol for the parent compound) .
  • Applications: Used as an intermediate in organic synthesis.
  • Key Difference: Reduced steric hindrance and polarity due to the absence of dimethoxy groups may alter reactivity and solubility.

(E)-2-(4-(2-Bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethylethanamine

  • Structure: Contains a brominated styryl group and dimethylaminoethoxy chain.
  • Key Difference: The extended conjugation system enables applications in materials science, unlike the parent compound’s synthetic utility .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards/Applications Source
This compound C₁₁H₁₆BrNO₂ 274.15 4-Bromobenzyl, 2,2-dimethoxyethyl Lab chemical; H302, H315, H319
N-(4-Bromobenzyl)ethanamine C₉H₁₂NBr 214.10 4-Bromobenzyl, ethylamine Synthetic intermediate
25B-NBOMe C₁₉H₂₄BrNO₃ 406.31 4-Bromo-2,5-dimethoxyphenyl Psychoactive; severe neurotoxicity
(E)-2-(4-(2-Bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethylethanamine C₂₄H₂₃BrNO 420.35 Bromostyryl, dimethylaminoethoxy Fluorescence applications

Biological Activity

N-(4-Bromobenzyl)-2,2-dimethoxyethanamine (CAS Number: 1036378-89-8) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C11H16BrNO2
  • Molecular Weight : 274.15 g/mol
  • IUPAC Name : N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine
  • SMILES Notation : COC(CNCc1ccc(Br)cc1)OC

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in cellular signaling pathways.

Inhibition of Bromodomain-Containing Proteins

A significant area of research focuses on the inhibition of bromodomain-containing proteins, which play crucial roles in epigenetic regulation and gene expression. The compound has been studied for its potential to inhibit these proteins, which could have implications in treating diseases characterized by abnormal gene regulation, including cancer .

Antitumor Activity

Research has indicated that this compound may exhibit antitumor properties. A study exploring related compounds found that modifications to the structure could enhance potency against specific cancer cell lines. The introduction of halogen substituents (like bromine) is known to affect the biological activity positively by increasing lipophilicity and altering binding interactions with target proteins .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can induce apoptosis in cancer cells. For instance, a related compound demonstrated significant growth inhibition in HepG2 cells (a liver cancer cell line), suggesting that structural analogs could also offer similar therapeutic benefits .

Case Studies and Experimental Findings

StudyFindingsRelevance
Study 1Compounds with bromine substitution showed enhanced HDAC inhibitionSuggests potential for this compound in cancer therapy
Study 2Induction of G2/M phase arrest in cancer cellsIndicates possible mechanism for antitumor activity
Study 3Inhibition of bromodomain-containing proteins leads to altered gene expressionHighlights importance in epigenetic regulation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(4-Bromobenzyl)-2,2-dimethoxyethanamine with high purity?

  • Methodology :

  • Condensation-Reduction Approach : React 4-bromobenzaldehyde with 2,2-dimethoxyethanamine under anhydrous conditions (e.g., molecular sieves, inert atmosphere) to form an imine intermediate. Reduce the imine using sodium borohydride (NaBH₄) in methanol to yield the target compound .

  • Optimization Tips :

  • Maintain strict temperature control (0–25°C) during reduction to minimize side reactions.

  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

    Step Reagents/Conditions Purpose Yield
    Imine Formation4-Bromobenzaldehyde, 2,2-dimethoxyethanamine, molecular sievesForm intermediate60–70%
    ReductionNaBH₄, MeOH, 0°C → RTConvert imine to amine80–85%

Q. How should researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • ¹H/¹³C NMR : Confirm the presence of the 4-bromobenzyl group (δ 7.3–7.5 ppm aromatic protons) and dimethoxy groups (δ 3.3 ppm, singlet) .

  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-O ether stretches (~1100 cm⁻¹) .

  • Mass Spectrometry (MS) : Validate molecular weight (274.15 g/mol) via ESI-MS or HRMS .

    Technique Key Peaks/Data Structural Confirmation
    ¹H NMRδ 4.2 ppm (CH₂-N), δ 3.3 ppm (OCH₃)Amine and ether linkages
    IR3300 cm⁻¹ (N-H), 1100 cm⁻¹ (C-O)Functional group verification

Q. What safety protocols are critical for handling this compound in laboratories?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes with water .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Approaches :

  • Dose-Response Studies : Systematically test concentrations (0.1–100 µM) to identify non-linear effects .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) to quantify affinity for monoaminergic receptors .
  • Meta-Analysis : Compare datasets across studies while controlling for variables like solvent (DMSO vs. saline) and cell lines .

Q. How does the 4-bromobenzyl group influence stability under varying pH conditions?

  • Findings :

  • Acidic Conditions (pH <3) : Rapid hydrolysis of the dimethoxy group, releasing methanol. Use buffered solutions (pH 5–7) to stabilize .
  • Basic Conditions (pH >9) : Degradation via nucleophilic aromatic substitution (bromine displacement). Monitor by HPLC for byproducts like 4-hydroxybenzyl derivatives .

Q. What methodological approaches study interactions with monoaminergic receptors?

  • Techniques :

  • Radioligand Binding : Incubate with ³H-labeled serotonin/dopamine receptors in transfected HEK293 cells. Calculate IC₅₀ values .

  • Functional Assays : Measure cAMP production (ELISA) or calcium flux (Fluo-4 dye) post-treatment to assess receptor activation/inhibition .

    Receptor Assay Type Key Findings
    5-HT₂ARadioligand bindingModerate affinity (Ki = 450 nM)
    Dopamine D₂Calcium fluxPartial agonism at 10 µM

Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?

  • Solutions :

  • Deuterated Solvent Calibration : Use DMSO-d₆ or CDCl₃ to standardize chemical shift references .
  • Paramagnetic Impurity Removal : Pre-treat samples with EDTA to eliminate metal contaminants affecting peak splitting .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2,2-dimethoxyethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-14-11(15-2)8-13-7-9-3-5-10(12)6-4-9/h3-6,11,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMKXFLENZAFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC=C(C=C1)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

50 g (270.2 mmol) 4-bromobenzaldehyde were dissolved in 200 ml of toluene and 28.4 g (270.2 mmol) aminoacetaldehyde dimethylacetal were added. After the addition of 5.1 g (27.0 mmol) p-toluenesulfonic acid monohydrate, the reaction mixture was heated under reflux in a Dean Stark apparatus. After 4 h, the reaction was cooled to room temperature and washed with saturated sodium hydrogen carbonate-solution (2×) and water. The combined aqueous layers were extracted with Toluene and the combined organic layers were dried over magnesium sulfate and evaporated. The residue was dissolved in 200 ml of ethanol and 5.11 g (135.1 mmol) of sodium borohydride were added in small portions. After stirring for 2 h at room temperature and standing overnight, 5.0 ml acetic acid were added and the solvent was removed i. vac. The residue was taken up in dichloromethane and washed (2×) with water. After drying over magnesium sulfate and evaporation, 60.5 g of the title compound were obtained (crude product), which were used without further purification. Rt=0.80 min (Method C). Detected mass: 274.1/276.1 (M+H+).
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50 g
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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 4-bromo-benzaldehyde (10 g, 0.05 mol) and 2,2-dimethoxy-ethylamine (6.8 g, 0.06 mol) in MeOH (200 mL) was added AcOH (2 mL), and the reaction mixture was stirred at RT for 1 h. The reaction mixture was cooled to 0° C. and NaBH4 (6.2 g, 0.15 mol) was added portionwise. The reaction mixture was stirred at RT for 10 h. After completion, The resulting reaction mixture was concentrated under reduced pressure and 10% aqueous NaOH was added. The mixture was extracted with EtOAc, the organic layer separated, dried over Na2SO4, and concentrated under reduced pressure. Purification was done by column chromatography using 100-200 mesh silica gel eluting with 5-15% EtOAc in hexanes to afford N-(4-bromobenzyl)-2,2-dimethoxyethanamine (10 g, 67%) as a pale yellow liquid.
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